Cryptophycin B -

Cryptophycin B

Catalog Number: EVT-1567472
CAS Number:
Molecular Formula: C35H44N2O8
Molecular Weight: 620.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cryptophycin B is a natural product found in Nostoc with data available.
Overview

Cryptophycin B is a potent antitumor macrolide derived from the marine cyanobacterium Nostoc sp. It has garnered attention due to its significant cytotoxic properties, particularly against multidrug-resistant cancer cells. Cryptophycin B is classified as a member of the cryptophycin family, which are known for their ability to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation in cancer cells.

Source

The primary source of cryptophycin B is the marine cyanobacterium Nostoc sp., which produces this compound as a secondary metabolite. Given its natural origin, researchers have sought synthetic methods to produce cryptophycin B and its analogs for further study and potential therapeutic applications.

Classification

Cryptophycin B belongs to the class of macrolide antibiotics, characterized by their large lactone rings. It is specifically classified as a polyketide, which are compounds synthesized by the polymerization of simple carboxylic acids through a series of enzymatic reactions.

Synthesis Analysis

Methods

The synthesis of cryptophycin B has been achieved through various methods, primarily focusing on asymmetric synthesis. Notable approaches include:

  1. Convergent Synthesis: This method involves assembling fragments derived from octadienoic acid and D-tyrosine through Yamaguchi esterification and macrolactamization reactions. The final epoxide functionality is introduced at the end of the synthesis process to prevent degradation during earlier steps .
  2. Asymmetric Hydrogenation: A novel two-step synthesis approach has been developed that utilizes asymmetric hydrogenation to create key precursors with high enantioselectivity. This method reduces reliance on hazardous chemicals and improves yield compared to traditional methods .

Technical Details

The synthesis typically involves:

  • Fragment Coupling: Using coupling agents such as 2,4,6-trichlorobenzoyl chloride to form anhydrides that react with amino acid segments.
  • Macrolactamization: This step involves cyclizing the linear precursors into cyclic structures to form the macrolide backbone.
  • Epoxidation: The introduction of an epoxide group is performed using dimethyldioxirane, which adds to the compound's reactivity and biological activity .
Molecular Structure Analysis

Structure

Cryptophycin B features a complex molecular structure characterized by:

  • A large macrolide ring
  • Multiple stereocenters that contribute to its biological activity
  • An epoxide group that enhances its interaction with cellular targets

Data

  • Molecular Formula: C₄₁H₆₅Cl₂N₃O₉
  • Molecular Weight: Approximately 787.70 g/mol
  • Stereochemistry: The compound contains several chiral centers that are crucial for its biological function.
Chemical Reactions Analysis

Reactions

Cryptophycin B primarily engages in reactions involving:

  • Tubulin Binding: It inhibits tubulin polymerization, effectively disrupting microtubule dynamics during cell division.
  • Cytotoxicity Mechanism: The compound induces apoptosis in cancer cells through its interaction with the mitotic spindle apparatus.

Technical Details

The chemical reactivity of cryptophycin B is largely attributed to its epoxide group, which can undergo nucleophilic attack by cellular components, leading to cytotoxic effects. Additionally, its ability to form stable complexes with tubulin enhances its efficacy as an antitumor agent .

Mechanism of Action

Process

The mechanism by which cryptophycin B exerts its antitumor effects involves:

  1. Tubulin Inhibition: Cryptophycin B binds to tubulin, preventing its polymerization into microtubules.
  2. Disruption of Mitosis: By inhibiting microtubule formation, it disrupts mitotic spindle assembly, leading to cell cycle arrest and apoptosis in cancer cells.

Data

Studies have shown that cryptophycin B exhibits picomolar antiproliferative potency in vitro against various cancer cell lines, demonstrating its potential as a powerful anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and methanol.

Chemical Properties

  • Stability: Sensitive to hydrolysis; requires careful handling during synthesis and storage.
  • Reactivity: The presence of an epoxide group makes it highly reactive towards nucleophiles.

Relevant Data or Analyses

Analytical techniques such as liquid chromatography-mass spectrometry have been employed to assess purity and confirm structural integrity during synthesis .

Applications

Scientific Uses

Cryptophycin B is primarily investigated for its potential applications in cancer therapy due to its:

  • Potent cytotoxic effects against various cancer types
  • Ability to overcome multidrug resistance in cancer cells
  • Use as a lead compound for developing novel anticancer agents through structural modifications.

Ongoing research aims to explore its efficacy in combination therapies and targeted drug delivery systems, enhancing its therapeutic index while minimizing side effects associated with traditional chemotherapy .

Introduction to Cryptophycin B

Natural Origin and Discovery

Cryptophycin B is a secondary metabolite first isolated in 1990 from filamentous cyanobacteria of the genus Nostoc (strains ATCC 53789 and GSV 224). This discovery occurred during routine antifungal screening, where researchers identified its potent activity against Cryptococcus species—a property that inspired its name [1] [3]. Subsequent chemical investigations revealed that Cryptophycin B belongs to a larger family of structurally related macrocyclic compounds produced by symbiotic cyanobacteria associated with marine sponges, such as Dysidea arenaria. Notably, the sponge-derived compound arenastatin A was later confirmed to be identical to cryptophycin-24, suggesting bacterial origins for these bioactive molecules [1] [3] [6].

Table 1: Discovery Timeline of Cryptophycin B and Related Analogs

YearEventReference
1990Initial isolation from Nostoc sp. as antifungal agentSchwartz et al. [1]
1994Structural confirmation via total synthesisTrimurtulu et al. [1]
1995Identification of sponge-derived arenastatin A as cryptophycin-24Kobayashi et al. [1]
2024X-ray crystallography of tubulin-bound cryptophycin complex (2.2 Å)Recent study [7]

Structural Classification as a Cyclic Depsipeptide

Cryptophycin B is classified as a 16-membered macrocyclic depsipeptide, characterized by alternating ester and amide bonds within its ring structure. Its scaffold is divided into four modular units:

  • Unit A: Contains a styryl epoxide critical for biological activity
  • Unit B: Features 3-chloro-4-methoxyphenylalanine (structural core of Cryptophycin B)
  • Unit C: Comprises 2-hydroxyvaleric acid with gem-dimethyl modification
  • Unit D: Consists of D-alanine derivatives [1] [3] [7]

The cyclic depsipeptide architecture confers exceptional stability and rigidity, enabling precise interactions with biological targets. Unit B’s chloro-methoxybenzyl group forms hydrophobic contacts within a deep binding pocket of β-tubulin, as revealed by high-resolution (2.2 Å) X-ray crystallography [7]. This structural motif is conserved across natural cryptophycins and serves as the defining feature of Cryptophycin B derivatives.

Historical Context in Anticancer Research

Cryptophycin B gained prominence when researchers discovered its extraordinary cytotoxicity against drug-resistant cancer cell lines at picomolar concentrations (IC₅₀ = 0.01–0.1 nM). This potency surpasses conventional microtubule agents like paclitaxel by 100–400-fold [1] [6]. Early mechanistic studies established that cryptophycins inhibit microtubule assembly by binding to β-tubulin, inducing G2/M cell cycle arrest and apoptosis [1] [7]. Despite promising preclinical results, clinical development of analog cryptophycin-52 (LY355703) was discontinued in Phase II trials due to dose-limiting neurotoxicity and insufficient efficacy in ovarian cancer and non-small cell lung cancer [6] [8].

Current research focuses on leveraging Cryptophycin B as a payload in targeted drug conjugates. Modifications at Unit B’s para-position—such as amino group installation—enable linkage to antibodies or peptides while maintaining sub-nanomolar cytotoxicity against multidrug-resistant tumors. For example, m-chloro-p-(methylamino) derivatives exhibit IC₅₀ values of 0.313 nM in cervical carcinoma (KB-3-1) and retain potency in P-glycoprotein-overexpressing KB-V1 cells (IC₅₀ = 7.76 nM) [2] [9].

Table 2: Structure-Activity Relationships of Cryptophycin B Modifications

Unit B ModificationCytotoxicity (IC₅₀)Resistance FactorApplication
p-OCH₃ (natural)0.022 nM (CCRF-CEM)Not reportedReference compound
p-OH0.52 nM>10-fold reductionSolubility enhancement
p-NHCH₃0.313 nM (KB-3-1)25Drug conjugate payload [2]
p-N(CH₃)₂54 pM34High-potency analog [2]
Alloc-protected p-NHCH₃374 nM>100-fold reductionSynthetic intermediate

Properties

Product Name

Cryptophycin B

IUPAC Name

(3S,6R,10R,13E,16S)-10-[(4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

Molecular Formula

C35H44N2O8

Molecular Weight

620.7 g/mol

InChI

InChI=1S/C35H44N2O8/c1-21(2)18-29-35(41)43-28(23(4)31-32(45-31)25-10-7-6-8-11-25)12-9-13-30(38)37-27(19-24-14-16-26(42-5)17-15-24)33(39)36-20-22(3)34(40)44-29/h6-11,13-17,21-23,27-29,31-32H,12,18-20H2,1-5H3,(H,36,39)(H,37,38)/b13-9+/t22-,23+,27-,28+,29+,31-,32-/m1/s1

InChI Key

YFGZFQNBPSCWPN-FOLMERSESA-N

SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC

Synonyms

cryptophycin B

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.